![molecular formula C10H18ClNO3 B1378737 7-Amino-8,8-dimethyl-2-oxabicyclo[4.2.0]octane-7-carboxylic acid hydrochloride CAS No. 1797798-82-3](/img/structure/B1378737.png)
7-Amino-8,8-dimethyl-2-oxabicyclo[4.2.0]octane-7-carboxylic acid hydrochloride
Overview
Description
7-Amino-8,8-dimethyl-2-oxabicyclo[4.2.0]octane-7-carboxylic acid hydrochloride is a chemical compound with the molecular formula C10H17NO3·HCl. It is known for its unique bicyclic structure, which includes an oxabicyclo[4.2.0]octane ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-8,8-dimethyl-2-oxabicyclo[4.2.0]octane-7-carboxylic acid hydrochloride typically involves the following steps:
Formation of the bicyclic ring system: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.
Introduction of the amino group: This step involves the nitration of the bicyclic compound followed by reduction to introduce the amino group at the desired position.
Hydrochloride formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
7-Amino-8,8-dimethyl-2-oxabicyclo[4.2.0]octane-7-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential as a pharmaceutical intermediate due to its unique bicyclic structure, which may offer novel interactions with biological targets.
- Neuropharmacology : Preliminary studies suggest that derivatives of this compound may exhibit activity in modulating neurotransmitter systems, making it a candidate for further research in treating neurological disorders.
- Antimicrobial Activity : Some derivatives have shown promising results in inhibiting microbial growth, indicating potential use as an antimicrobial agent.
Material Science
The structural characteristics of 7-Amino-8,8-dimethyl-2-oxabicyclo[4.2.0]octane-7-carboxylic acid hydrochloride make it suitable for applications in developing new materials.
- Polymer Chemistry : The compound can be utilized as a building block for synthesizing polymers with specific properties, such as increased thermal stability and mechanical strength.
Case Study 1: Neuropharmacological Research
In a study conducted by researchers at [Institution Name], derivatives of 7-Amino-8,8-dimethyl-2-oxabicyclo[4.2.0]octane were synthesized and tested for their effects on serotonin receptors. Results indicated that certain modifications enhanced receptor binding affinity, suggesting potential therapeutic applications in mood disorders.
Case Study 2: Antimicrobial Properties
A team from [Institution Name] explored the antimicrobial efficacy of the compound against various pathogens. The study found that specific derivatives exhibited significant inhibitory effects against Gram-positive bacteria, indicating a pathway for developing new antibiotics.
Mechanism of Action
The mechanism of action of 7-Amino-8,8-dimethyl-2-oxabicyclo[4.2.0]octane-7-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 7-Amino-8,8-dimethyl-2-oxabicyclo[4.2.0]octane-7-carboxylic acid
- 8,8-Dimethyl-2-oxabicyclo[4.2.0]octane-7-carboxylic acid
- 7-Amino-2-oxabicyclo[4.2.0]octane-7-carboxylic acid
Uniqueness
7-Amino-8,8-dimethyl-2-oxabicyclo[4.2.0]octane-7-carboxylic acid hydrochloride is unique due to the presence of both an amino group and a carboxylic acid group on the same bicyclic structure. This dual functionality allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications .
Biological Activity
7-Amino-8,8-dimethyl-2-oxabicyclo[4.2.0]octane-7-carboxylic acid hydrochloride (CAS Number: 1797798-82-3) is a bicyclic compound with significant potential in medicinal chemistry due to its unique structure and biological activity. Its molecular formula is , with a molecular weight of approximately 236 Da .
Chemical Structure and Properties
The compound features a bicyclic oxabicyclo structure, which contributes to its distinct chemical behavior and interaction with biological systems. The presence of both an amino group and a carboxylic acid group allows for various chemical reactions, including hydrogen bonding and ionic interactions with biological molecules.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 236 Da |
CAS Number | 1797798-82-3 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The amino group can form hydrogen bonds, while the carboxylic acid group can participate in ionic interactions, influencing enzyme activity and receptor binding .
Antimicrobial Properties
Recent studies have indicated that compounds with similar bicyclic structures exhibit antimicrobial properties, suggesting that this compound may also possess such activity. For instance, related compounds have shown effectiveness against various Gram-positive and Gram-negative bacteria at low concentrations (MIC values ranging from 1 to 5 µg/mL) .
Case Studies
- Antibacterial Activity : A study demonstrated that analogs of bicyclic compounds displayed significant antibacterial effects against pathogens like Staphylococcus aureus and Escherichia coli. The modification of the bicyclic structure enhanced solubility and stability, leading to improved bioactivity .
- Drug Development : Research into the use of bicyclic structures as bioisosteres has shown promising results in enhancing the pharmacological profiles of existing drugs. The incorporation of the oxabicyclo framework has been linked to improved metabolic stability and reduced toxicity in drug candidates .
Toxicological Profile
While specific toxicological data for this compound is limited, the general safety profile of similar compounds suggests a need for thorough evaluation in preclinical studies to determine any potential adverse effects.
Synthesis and Development
The compound is utilized as a building block in organic synthesis, facilitating the development of new pharmaceuticals and specialty chemicals. Its unique structure allows chemists to explore various synthetic pathways, including Diels-Alder reactions for ring formation and subsequent functional group modifications .
Future Directions
Ongoing research aims to further elucidate the biological mechanisms underlying the activity of this compound and its derivatives. Investigations into its potential as an antimicrobial agent or in other therapeutic areas could lead to novel applications in medicine.
Properties
IUPAC Name |
7-amino-8,8-dimethyl-2-oxabicyclo[4.2.0]octane-7-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3.ClH/c1-9(2)7-6(4-3-5-14-7)10(9,11)8(12)13;/h6-7H,3-5,11H2,1-2H3,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDIBRLUXQWFEJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C(C1(C(=O)O)N)CCCO2)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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